IRAK inhibitor 2
Overview
Description
IRAK inhibitor 2 is a compound that specifically targets interleukin-1 receptor-associated kinase 4 (IRAK4). IRAK4 is a serine-threonine kinase that plays a crucial role in the signaling pathways of the innate immune system, particularly in the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways . By inhibiting IRAK4, this compound can modulate inflammatory responses, making it a potential therapeutic agent for various inflammatory and autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IRAK inhibitor 2 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction parameters . Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
IRAK inhibitor 2 undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and acids or bases (e.g., hydrochloric acid, sodium hydroxide) . Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs .
Scientific Research Applications
IRAK inhibitor 2 has a wide range of scientific research applications, including:
Mechanism of Action
IRAK inhibitor 2 exerts its effects by binding to the kinase domain of IRAK4, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation and activation of downstream signaling molecules, such as IRAK1 and tumor necrosis factor receptor-associated factor 6 (TRAF6) . As a result, the activation of NF-κB and MAPK pathways is blocked, leading to a reduction in the production of pro-inflammatory cytokines and chemokines . This mechanism of action makes this compound a promising candidate for modulating immune responses and treating inflammatory diseases .
Comparison with Similar Compounds
Similar Compounds
Several other compounds are similar to IRAK inhibitor 2 in terms of their target and mechanism of action. These include:
IRAK4 inhibitor 1: Another selective inhibitor of IRAK4 with a similar chemical structure and mechanism of action.
IRAK1/4 dual inhibitor: A compound that targets both IRAK1 and IRAK4, offering broader inhibition of the IRAK signaling pathway.
Uniqueness of this compound
This compound is unique in its high selectivity for IRAK4, which minimizes off-target effects and reduces the risk of adverse reactions . Additionally, its well-defined synthetic route and favorable pharmacokinetic properties make it an attractive candidate for further development and clinical evaluation .
Properties
IUPAC Name |
4-[6-(furan-2-ylmethylamino)imidazo[1,2-b]pyridazin-3-yl]phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c22-13-5-3-12(4-6-13)15-11-19-17-8-7-16(20-21(15)17)18-10-14-2-1-9-23-14/h1-9,11,22H,10H2,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKXXSDVMPBIOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=NN3C(=NC=C3C4=CC=C(C=C4)O)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40648708 | |
Record name | 4-[6-{[(Furan-2-yl)methyl]amino}imidazo[1,2-b]pyridazin-3(5H)-ylidene]cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40648708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
928333-30-6 | |
Record name | 4-[6-{[(Furan-2-yl)methyl]amino}imidazo[1,2-b]pyridazin-3(5H)-ylidene]cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40648708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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